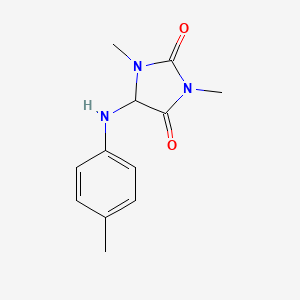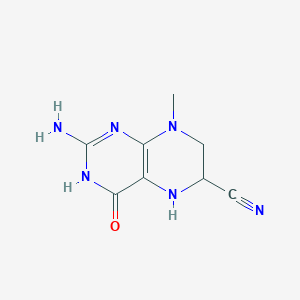![molecular formula C23H45NO3 B14502023 N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide CAS No. 63473-55-2](/img/structure/B14502023.png)
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is a chemical compound with the molecular formula C21H41NO3. This compound is known for its unique structure, which includes a hydroxyl group and a long aliphatic chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 1,2,3-butanetriol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process. The resulting ester is then converted to the amide through a reaction with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated aliphatic chains.
Scientific Research Applications
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and cell membrane structure.
Industry: The compound can be used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide involves its interaction with lipid membranes. The hydroxyl groups allow for hydrogen bonding with other molecules, while the long aliphatic chain can integrate into lipid bilayers. This dual functionality makes it useful in modifying membrane properties and facilitating the transport of other molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide: This compound has a similar structure but includes an aromatic ring, which can affect its chemical properties and applications.
N-(1-hydroxy-2-(hydroxymethyl)butan-2-yl)octadecanamide: This compound lacks the double bond in the aliphatic chain, resulting in different physical and chemical properties.
Uniqueness
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide is unique due to its combination of hydroxyl groups and a long unsaturated aliphatic chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
63473-55-2 |
|---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C23H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)24-23(4-2,20-25)21-26/h11-12,25-26H,3-10,13-21H2,1-2H3,(H,24,27) |
InChI Key |
SWIDIEIRJNXXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


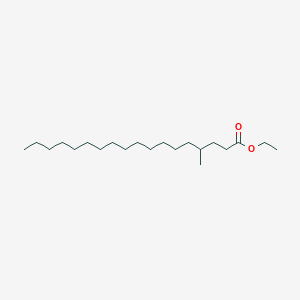
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
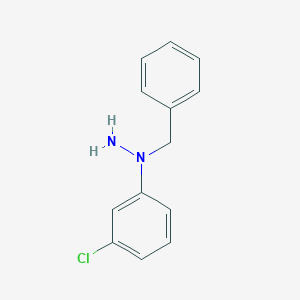

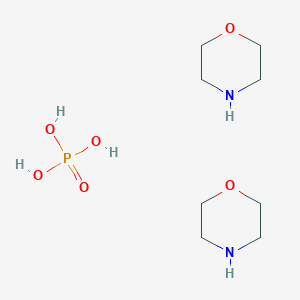

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)

